Bismuth 3-(4-biphenylyl)acrylate

Description

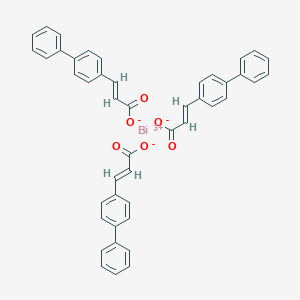

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12040-48-1 |

|---|---|

Molecular Formula |

C45H33BiO6 |

Molecular Weight |

878.7 g/mol |

IUPAC Name |

bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate |

InChI |

InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+; |

InChI Key |

LAFSZQISGAMVDC-ODUKAAFYSA-K |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Bismuth 3 4 Biphenylyl Acrylate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organobismuth Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organobismuth compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing organobismuth carboxylates. The spectra provide distinct signals for the protons and carbons in both the organic ligands attached to the bismuth center and the carboxylate moieties.

For triaryl bismuth(V) dicarboxylates, a general class of compounds analogous to Bismuth 3-(4-biphenylyl)acrylate, the ¹H NMR spectrum typically displays characteristic multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the phenyl groups directly bonded to the bismuth atom. The protons of the acrylate (B77674) and biphenyl (B1667301) groups of the carboxylate ligand resonate in specific regions. For instance, in triphenylbismuth (B1683265) bis(3-phenylprop-2-enoate), a close analog, the vinylic protons of the acrylate group appear as doublets, while the aromatic protons of the cinnamate and triphenylbismuth groups produce complex multiplets. researchgate.net

The ¹³C NMR spectrum is equally informative, showing distinct resonances for the ipso-carbon of the phenyl groups attached to bismuth, which are typically found downfield. The carbonyl carbon of the carboxylate ligand is also a key diagnostic signal. The various aromatic and vinylic carbons of the 3-(4-biphenylyl)acrylate ligand would each give rise to unique signals, allowing for a full structural assignment. For example, in triphenylbismuth bis(2-thiophenecarboxylate), the carbonyl carbon signal appears at approximately 167.45 ppm, while the aromatic carbons of the phenyl groups are observed in the 129-138 ppm range. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Triphenylbismuth Dicarboxylate Analogs

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|---|

| Triphenylbismuth moiety | ¹H | 7.2-8.0 | Multiplet (o, m, p-protons) |

| Triphenylbismuth moiety | ¹³C | ~130-150 | Aromatic carbons |

| Carboxylate (COO) | ¹³C | ~165-175 | Carbonyl carbon |

| Acrylate (-CH=CH-) | ¹H | ~6.5-7.8 | Doublets |

| Aromatic Carboxylate Ligand | ¹H | ~7.0-8.5 | Multiplets |

| Aromatic Carboxylate Ligand | ¹³C | ~120-145 | Aromatic carbons |

Note: Data are generalized from various organobismuth carboxylate analogs. Actual shifts may vary based on solvent and specific ligand structure.

While most Bi(III) and Bi(V) compounds are diamagnetic, the presence of unpaired electrons in a molecule, leading to paramagnetism, can be investigated using NMR spectroscopy. Paramagnetic centers dramatically influence NMR spectra, causing significant shifts in resonance frequencies (hyperfine shifts) and substantial line broadening. core.ac.ukresearchgate.net These effects, though they can complicate spectra, provide valuable information about the electronic structure and the spatial distribution of the unpaired electron's spin density. nih.gov

Hyperfine shifts are composed of two components: contact shifts, which arise from the delocalization of unpaired electron spin density through chemical bonds, and pseudocontact shifts (PCS), which are through-space dipolar interactions. nih.gov By analyzing the magnitude and direction of these shifts, researchers can gain insight into the metal-ligand bonding and the geometry of the complex in solution. Although this compound itself is not expected to be paramagnetic, this NMR application is crucial for studying organobismuth compounds that may be synthesized with paramagnetic tags or that exhibit unusual electronic states.

Mass Spectrometry for Elemental Composition and Molecular Structure Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of new compounds. It measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). pnnl.govnih.gov This precision allows for the determination of the exact elemental formula of a molecule from its measured accurate mass.

For this compound (C₄₅H₃₃BiO₆), the theoretical exact mass is 878.20811 Da. nih.gov An HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's identity and elemental composition, distinguishing it from other compounds with the same nominal mass. This technique is invaluable for confirming the successful synthesis of the target molecule. utwente.nl

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are "soft" ionization techniques that are particularly well-suited for analyzing organometallic and coordination compounds, which can be thermally fragile. frontiersin.orguvic.ca These methods allow for the ionization and transfer of intact molecular ions into the gas phase with minimal fragmentation.

ESI-MS is widely used for the analysis of bismuth complexes. nih.gov For a compound like this compound, one might expect to observe the protonated molecule [M+H]⁺ or adducts with solvent or salt cations (e.g., [M+Na]⁺). The spectra can also reveal the loss of ligands or the formation of cluster ions, especially in solutions containing multiple bismuth species. nih.gov Analysis of the isotopic pattern, which is distinctive for bismuth (¹⁰⁹Bi is the only stable isotope), helps to confirm the presence of the metal in an observed ion. FAB-MS, while an older technique, can also be effective and may show dimeric or other cluster ions in the gas phase. researchgate.net

X-ray Diffraction for Solid-State Architecture Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state architecture. nih.gov

While the specific crystal structure for this compound is not publicly available, extensive studies on analogous triaryl bismuth(V) dicarboxylates provide a clear model for its expected structure. These compounds, such as triphenylbismuth bis(salicylate) and triphenylbismuth bis(3-phenylprop-2-enoate), consistently show a distorted trigonal bipyramidal geometry around the central bismuth atom. researchgate.netscirp.org In this arrangement, the three ipso-carbon atoms of the phenyl groups occupy the equatorial positions, while the two carboxylate ligands coordinate to the bismuth center in the apical positions. researchgate.net

Table 2: Representative Crystallographic Data for Triphenylbismuth Dicarboxylate Analogs

| Parameter | Triphenylbismuth bis(salicylate) scirp.org | Triphenylbismuth bis(2-thiophenecarboxylate) researchgate.net |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| Coordination Geometry | Distorted Trigonal Bipyramidal | Trigonal Bipyramidal |

| Avg. Bi-C (equatorial) Bond Length | ~2.20 Å | ~2.19 Å |

| Avg. Bi-O (apical) Bond Length | ~2.25 Å | ~2.23 Å |

| C-Bi-C Angles (equatorial) | ~118-122° | ~117-122° |

| O-Bi-O Angle (apical) | ~176° | ~178° |

Note: Data are provided as representative examples to illustrate typical structural parameters.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of species with unpaired electrons, such as radicals. acs.orgnih.gov In the context of bismuth chemistry, EPR is invaluable for characterizing transient or stable Bi(II) radical species, which are of great interest due to their unique electronic structures. rsc.orgresearchgate.net The natural abundance of the 209Bi isotope is 100%, and it possesses a nuclear spin of I = 9/2. nih.gov This large nuclear spin leads to a complex hyperfine structure in EPR spectra, which provides detailed information about the electronic environment of the bismuth center. acs.org

The characterization of bismuth-centered radicals is often challenging due to extremely large electron-nuclear hyperfine interactions, which can significantly broaden the EPR spectra. rsc.orgnih.gov This has spurred the development of advanced EPR techniques to accurately determine the magnetic parameters of these complex systems. acs.orgchemrxiv.org

To overcome the challenges associated with the large hyperfine couplings in bismuth radicals, a multifrequency EPR approach is often employed. acs.orgnih.gov This involves collecting spectra at different microwave frequencies, commonly X-band (~9.5 GHz), Q-band (~34 GHz), and W-band (~94 GHz). nih.gov The advantage of this method lies in the different dependencies of the Zeeman interaction and the hyperfine interaction on the external magnetic field. rsc.org

The g-tensor splitting increases with the magnetic field (and thus, frequency), while the hyperfine splitting remains constant. rsc.org By analyzing the spectra at multiple frequencies, it becomes possible to disentangle the g-anisotropy from the hyperfine anisotropy, allowing for a more accurate and complete refinement of the spin Hamiltonian parameters. rsc.orgchemrxiv.org This combined approach has been successfully used to characterize several challenging molecular bismuth radicals. acs.orgnih.gov

The EPR spectrum of a bismuth radical is described by a spin Hamiltonian that includes the electronic Zeeman interaction (g-tensor) and the electron-nuclear hyperfine interaction (A-tensor). acs.org The g-tensor reflects the interaction of the unpaired electron with the external magnetic field, and its deviation from the free-electron g-value (ge ≈ 2.0023) provides information about spin-orbit coupling. The A-tensor describes the magnetic interaction between the electron spin and the nuclear spin of the 209Bi nucleus (I = 9/2). acs.org

Both tensors are generally anisotropic and are characterized by their principal values (gxx, gyy, gzz and Axx, Ayy, Azz). The isotropic hyperfine coupling constant, a_iso, is calculated from the trace of the A-tensor and is related to the amount of s-orbital character in the singly occupied molecular orbital (SOMO). rsc.org The anisotropic, or dipolar, part of the hyperfine coupling provides information about the p- or d-orbital character and the shape of the SOMO. researchgate.net The complete determination of these tensors for bismuth radicals often requires a combination of experimental data from multifrequency EPR and theoretical calculations. researchgate.netchemrxiv.org

Table 2: Representative EPR Parameters for an Analogous Molecular Bismuth Radical Note: Data is for the analogous compound [L(I)Ga]2Bi• where L = HC[C(Me)N(2,6-iPr2C6H3)]2, as an example of a well-characterized Bi radical. nih.gov

| Parameter | Value |

| g-Tensor | |

| gxx | 2.155 |

| gyy | 2.115 |

| gzz | 1.88 |

| g_iso | 2.05 |

| A(209Bi)-Tensor (MHz) | |

| Axx | 2400 |

| Ayy | 2300 |

| Azz | 3000 |

| a_iso | 2567 |

Source: Data derived from studies on analogous bismuth radicals. rsc.orgnih.gov

Other Complementary Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. For bismuth complexes, UV-Vis spectra can provide information on the electronic structure, including ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions. ucl.ac.uk

In a compound like this compound, the UV-Vis spectrum is expected to be dominated by strong absorption bands associated with the aromatic biphenyl and acrylate chromophores. The π-π* transitions within the conjugated system of the 3-(4-biphenylyl)acrylate ligand would likely appear at shorter wavelengths (in the UV region). The presence of the heavy bismuth atom can influence these transitions and may introduce new charge-transfer bands, potentially extending absorption into the visible region. ucl.ac.uk Analysis of the absorption maxima (λ_max) and molar absorptivity can offer insights into the coordination environment and the nature of the bismuth-ligand bonding.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound, IR spectroscopy is particularly useful for confirming the coordination of the acrylate ligand to the bismuth center.

The key diagnostic region is the carbonyl (C=O) stretching frequency of the carboxylate group. The position of this band is sensitive to the coordination mode. A significant shift in the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group compared to the free acid or its sodium salt indicates coordination to the metal center.

The difference (Δν) between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_s) is often used to infer the coordination mode:

Monodentate: Δν is larger than in the ionic salt.

Bidentate Chelating: Δν is significantly smaller than in the ionic salt.

Bidentate Bridging: Δν is comparable to that of the ionic salt.

Other characteristic bands include the C=C stretching of the acrylate at approximately 1637 cm⁻¹ and various C-H bending modes of the biphenyl group. azom.com

Table 3: Typical Infrared Absorption Bands for a Metal Acrylate Complex

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | 1540-1650 |

| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | 1400-1450 |

| Acrylate C=C Stretch | ~1637 |

| C-O Stretch | 1240-1300 |

| Aromatic C-H Bending | 700-900 |

Source: Synthesized from general data on metal acrylates and polyacrylates. azom.comresearchgate.netresearchgate.net

Applications of Bismuth 3 4 Biphenylyl Acrylate in Advanced Organic Synthesis and Materials Science

Catalytic Applications in Complex Organic Transformations

The catalytic activity of bismuth compounds typically stems from the Lewis acidic nature of the Bi(III) center, which can activate a variety of organic substrates. researchgate.net In Bismuth 3-(4-biphenylyl)acrylate, the bismuth center is bonded to three acrylate (B77674) ligands, which feature a bulky 4-biphenylyl group. This structure suggests it would function as a sterically hindered Lewis acid. The reactivity could also be influenced by the potential for redox cycling between Bi(III) and Bi(V) states, a process of growing importance in bismuth catalysis. acs.org

Implementation in Cross-Coupling Reactions

Although no studies specifically name this compound as a catalyst for cross-coupling, the field of bismuth-mediated or -catalyzed cross-coupling is expanding. Triarylbismuthines (Ar₃Bi) have been successfully used as nucleophiles in palladium-catalyzed cross-coupling reactions to transfer aryl groups. nih.gov More relevant to the target compound, bismuth(III) salts can participate in or catalyze coupling processes. For instance, BiCl₃ has been utilized in the catalytic coupling of aryl iodides with arylboronic acids for C(Ar)-C(Ar) bond formation. researchgate.net

A key catalytic cycle for bismuth involves the Bi(III)/Bi(V) redox couple, which can facilitate transformations that are challenging for traditional transition metals. acs.org For example, a bismuth-catalyzed oxidative coupling of arylboronic acids with triflate and nonaflate salts has been developed, proceeding through a proposed Bi(III)/Bi(V) cycle. acs.org It is plausible that this compound could engage in similar transformations, where the bismuth center facilitates transmetalation and subsequent reductive elimination steps.

Table 1: Examples of Bismuth-Catalyzed Cross-Coupling Reactions

| Bismuth Compound | Reaction Type | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Bi(III) catalyst with a diarylsulfone ligand | Oxidative C-O Coupling | Arylboronic acids and NaOTf/KONf | Proceeds via a Bi(III)/Bi(V) redox cycle; forms challenging C(sp²)–O bonds. | acs.org |

| BiCl₃ | C(Ar)-C(Ar) Coupling | Aryl iodides and arylboronic acids | Demonstrates the utility of simple bismuth salts in forming carbon-carbon bonds. | researchgate.net |

Utility in Arylation Reactions (C-, N-, O-, S-Arylation)

Organobismuth reagents are well-documented for their ability to perform arylation reactions. nih.govacs.org Both pentavalent and trivalent bismuth compounds can serve as aryl group donors. nih.gov Pentavalent organobismuth(V) reagents, such as Ar₃Bi(OAc)₂, are particularly effective for C-, N-, and O-arylation. mdpi.com

While this compound is a Bi(III) compound, its participation in arylation could be envisioned through several mechanisms. It could act as a precursor, undergoing in-situ oxidation to a reactive Bi(V) species. Alternatively, recent research has shown that triarylbismuth(III) reagents can serve as aryl radical precursors under photolytic conditions, enabling various radical arylations. nih.govacs.org Given its structure, this compound could potentially generate biphenylyl-acrylate radicals or participate in aryl transfer from a co-reagent under specific catalytic conditions. For instance, the arylation of bismuth(III) carboxylates with sodium tetraarylborates is a known method to produce triarylbismuth compounds, highlighting the reactivity of the Bi-carboxylate bond. acs.org

Table 2: Overview of Arylation Reactions Using Bismuth Reagents

| Bismuth Reagent Type | Arylation Type | Substrate Example | Mechanism/Key Feature | Reference |

|---|---|---|---|---|

| Triarylbismuth Diacetates (Ar₃Bi(OAc)₂) | C-, N-, O-Arylation | Phenols, Amines, Dicarbonyls | Utilizes electrophilic Bi(V) center for aryl transfer. | mdpi.com |

| Bismacycle Precursor | α-Arylation | Acidic 1,3-diketones | Mediated by a Bi(V) intermediate formed in situ. | nih.gov |

| Triarylbismuthines (Ar₃Bi) | Radical Arylation | Electron-deficient olefins | Light-driven generation of aryl radicals from Bi(III). | nih.govacs.org |

Catalysis in Reduction Reactions (e.g., Ketones, Phosphine (B1218219) Oxides)

Bismuth compounds have been explored as catalysts for reduction reactions, particularly for the hydrosilylation of unsaturated bonds. The Lewis acidity of bismuth allows it to activate either the substrate (e.g., a ketone) or the reducing agent (e.g., a silane). Mechanistic studies on the reduction of ketones and phosphine oxides catalyzed by an organobismuth dication suggest a pathway involving Si-H bond activation.

Although direct evidence for this compound is absent, its Lewis acidic bismuth center could potentially catalyze such reductions. The bulky biphenylyl-acrylate ligands would influence the steric environment around the catalytic site, which could impact substrate scope and selectivity compared to simpler bismuth salts like BiCl₃ or Bi(OTf)₃. researchgate.net

Development of Stereoselective Transformations

The development of stereoselective reactions using bismuth catalysts is an area of growing interest. The chemo- and stereoselective allylation of aldehydes using BiCl₃ in combination with a reducing agent is a notable example. scripps.edu Furthermore, bismuth triflate has been shown to be an effective catalyst for various transformations, sometimes displaying superior activity to other metal triflates. researchgate.net

For this compound to be employed in stereoselective catalysis, it would likely require modification with chiral ligands. The biphenylyl-acrylate moiety itself is achiral. However, its bulky nature could be advantageous in a chiral catalytic system, where it could help create a well-defined chiral pocket around the bismuth center, thereby influencing the stereochemical outcome of a reaction.

Employment in Photocatalytic Organic Reactions

Bismuth-based materials, such as Bi₂O₃, BiVO₄, and even BiCl₃, are increasingly used as photocatalysts for organic reactions. researchgate.net These materials can absorb light to generate electron-hole pairs, which then drive redox processes. For example, BiCl₃ can act as a photocatalyst through a ligand-to-metal charge transfer (LMCT) process to generate chlorine radicals for C-H functionalization.

Organobismuth compounds are also emerging as photoactive species. Recent work has demonstrated that both triarylbismuth(III) and (V) compounds can serve as precursors to aryl radicals under visible light irradiation, which can then be used in a variety of arylation reactions. nih.govacs.org This process can proceed via either reductive or oxidative quenching of a photocatalyst. nih.gov this compound, with its extensive chromophore in the biphenyl (B1667301) group, could plausibly exhibit photoactivity, potentially undergoing cleavage of the bismuth-oxygen (B8504807) bond to generate radicals upon irradiation. nih.gov

Roles as Reagents in Stoichiometric Organic Reactions

Beyond catalysis, organobismuth compounds are widely used as stoichiometric reagents, particularly in their pentavalent state (Bi(V)). nih.gov Triarylbismuth(V) compounds like Ar₃BiX₂ (where X = OAc, Cl, etc.) are excellent reagents for transferring aryl groups to a range of nucleophiles, including enolates, phenols, and amines. mdpi.com The high reactivity is driven by the facile Bi(V)/Bi(III) redox couple and the excellent leaving group ability of the triarylbismuthonio moiety. scripps.edu

This compound is a Bi(III) compound. To function as a stoichiometric arylating agent in the traditional sense, it would first need to be oxidized to a Bi(V) species, for example, Bismuth(V) (3-(4-biphenylyl)acrylate) dichloride. Such a Bi(V) compound could then participate in oxidative arylation reactions. The synthesis of various Ar₃Bi(OAc)₂ and Ar₃BiCl₂ compounds is well-established, suggesting that a similar oxidation of this compound could be feasible. mdpi.com

Polymerization Chemistry Facilitated by Organobismuth Species

An extensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the application of this compound in polymerization chemistry. While organobismuth compounds, in general, have been explored as mediators and catalysts in various polymerization reactions, studies specifically detailing the role and efficacy of this compound in these processes are not publicly available.

Investigations into Anionic Polymerization of Acrylates

A comprehensive search of scientific literature has yielded no investigations into the role of this compound in the anionic polymerization of acrylates. The reactivity and suitability of this particular organobismuth compound for initiating or controlling anionic polymerization have not been documented in available research.

Controlled Radical Polymerization (e.g., RAFT Polymerization of Acrylates)

There is no available research that details the application of this compound in controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While RAFT is a versatile method for polymerizing acrylates, the potential utility of this compound as a chain transfer agent or in any other capacity within this framework has not been explored in the scientific literature.

Integration into Advanced Functional Materials

The integration of this compound into advanced functional materials is an area that remains unexplored in the current body of scientific literature. While bismuth-containing materials have garnered interest for various applications, specific research on polymers or frameworks derived from this particular acrylate is not available.

Development of Functional Polymeric Systems

No published studies could be identified that describe the synthesis or properties of functional polymeric systems derived from this compound. Research on incorporating this specific monomer into polymer chains to impart particular functionalities has not been reported.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

There are no reports in the scientific literature on the use of 3-(4-biphenylyl)acrylate as an organic linker for the fabrication of bismuth-based Metal-Organic Frameworks (MOFs) or coordination polymers. Although the synthesis of bismuth MOFs is an active area of research, the utility of this specific ligand in creating such structures has not been documented.

Note on Data Tables: The instruction to include data tables could not be fulfilled as no research findings or numerical data for "this compound" within the specified contexts are available in the public domain.

Application in Semiconductor Materials for Photocatalysis

Extensive research into the photocatalytic applications of various bismuth-based compounds has revealed their potential as semiconductor materials for driving chemical reactions with light. beilstein-journals.orgmdpi.comrsc.orgmagtech.com.cn These materials are noted for their unique electronic and optical properties, often characterized by narrow bandgaps that allow for the absorption of visible light, which constitutes a significant portion of the solar spectrum. beilstein-journals.org However, a thorough review of scientific literature and chemical databases reveals a significant gap in the research concerning the specific compound this compound in the context of semiconductor photocatalysis.

To date, no specific studies detailing the synthesis, characterization, or application of this compound as a semiconductor photocatalyst have been published in the available scientific literature. Consequently, there are no research findings, data tables, or detailed discussions on its efficiency in photocatalytic processes such as the degradation of organic pollutants or other advanced organic synthesis applications.

While the broader family of bismuth-based materials, including bismuth oxides (Bi₂O₃), bismuth vanadate (B1173111) (BiVO₄), and various bismuth oxyhalides (BiOX), has been extensively investigated for these purposes, this body of research does not extend to the specific acrylate compound . researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov The general photocatalytic mechanism in these known bismuth compounds involves the generation of electron-hole pairs upon light absorption, which then participate in redox reactions on the catalyst's surface. nih.gov However, without experimental or theoretical data for this compound, its potential semiconductor properties, band gap energy, and photocatalytic activity remain unknown.

Therefore, the following subsections on research findings and data tables cannot be provided due to the absence of any available scientific information on the application of this compound in semiconductor photocatalysis.

Theoretical and Computational Chemistry Studies of Bismuth 3 4 Biphenylyl Acrylate and Analogs

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone of computational research on bismuth complexes, offering a balance between accuracy and computational cost. mdpi.comnih.gov This method is instrumental in exploring the electronic structure and predicting the reactivity of bismuth carboxylates and their analogs. mdpi.com DFT calculations can elucidate key structural parameters and provide insights into molecular stability. mdpi.com For instance, studies on various bismuth complexes have used DFT to determine optimized geometries, bond lengths, and bond angles, which are essential for understanding the coordination environment around the bismuth center. nih.govrsc.org

A critical aspect of DFT calculations for bismuth-containing compounds is the inclusion of relativistic effects, often managed through the use of relativistic effective core potentials (ECP) for the bismuth atom. nih.gov The choice of exchange-correlation functional and basis set is also vital for obtaining accurate results. Research has evaluated a range of functionals (such as BP86, PBE, M06-L, B3LYP, and TPSSh) and basis sets (like def2-SVP and def2-TZVP) to identify the most reliable methods for predicting the geometries and spectroscopic properties of bismuth complexes. nih.gov

| Computational Method | Key Application | Information Obtained | Example System |

|---|---|---|---|

| DFT (General) | Electronic Structure & Stability | Optimized geometries, HOMO-LUMO gap, bond parameters | General Bismuth(III) Complexes mdpi.com |

| DFT with ECP | Geometry Prediction | Accurate molecular geometries | Bi(III) Dithiocarbamates nih.gov |

| Four-Component DFT | EPR Parameter Prediction | g-tensors for paramagnetic species | Open-shell systems uit.no |

| DFT with Spin-Orbit Coupling | Electronic Properties | Influence of relativistic effects on molecular orbitals | Bismuth Dimer uclouvain.be |

The prediction of spectroscopic parameters from Electron Paramagnetic Resonance (EPR), such as g-values and hyperfine coupling constants (A-tensors), is crucial for characterizing open-shell or paramagnetic species. While Bismuth(III) 3-(4-biphenylyl)acrylate is a diamagnetic Bi(III) compound, its analogs could involve paramagnetic bismuth centers, such as in Bi(II) or Bi(IV) states, or radical ligands. For such systems, DFT calculations are indispensable.

Calculating EPR parameters for heavy elements like bismuth is challenging due to the significant spin-orbit coupling effects. uclouvain.benih.gov Advanced computational methods, including four-component DFT calculations based on the Dirac-Coulomb Hamiltonian, are required for accurate predictions. uit.no These methods can incorporate spin-polarization and relativistic effects to yield reliable g-tensor values. uit.no Studies on transition metal complexes have shown that hybrid DFT functionals, such as B3PW91, often provide a satisfactory performance for g-tensor calculations. nih.gov The theoretical prediction of these parameters helps in the interpretation of experimental EPR spectra and provides a detailed picture of the electronic structure of paramagnetic bismuth complexes. researchgate.net

For any paramagnetic analogs of Bismuth 3-(4-biphenylyl)acrylate, understanding the spatial distribution of unpaired electrons is key to predicting their reactivity. DFT calculations can map the spin density across the molecule, revealing which atoms or molecular fragments bear the highest degree of radical character. europa.eu This analysis is vital for understanding reaction mechanisms that proceed through radical intermediates. europa.eu

Relativistic effects, particularly spin-orbit coupling, can significantly influence the electronic structure and spin density of bismuth-centered radicals. uclouvain.beeuropa.eu Theoretical models that properly account for these effects are necessary to accurately describe the bonding and electronic properties of such species. uclouvain.be The analysis of spin density distribution provides a chemical rationale for the observed stability and reactivity of radical species, guiding the design of new bismuth compounds for applications in catalysis and materials science. mpg.de

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a large and potentially flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying stable geometries and the energy barriers between them. This is particularly relevant for understanding how the molecule behaves in solution or in the solid state.

MD simulations can model intermolecular interactions, such as those between the bismuth complex and solvent molecules or other species. In biological contexts, MD has been used to assess the binding energy and interaction patterns of bismuth complexes with target proteins. mdpi.com For materials applications, MD simulations can provide insights into crystal packing, diffusion processes, and the structural stability of materials under different conditions. pnas.orgresearchgate.net For example, simulations of bismuth nanocrystals have been used to understand structural stability during electrochemical cycling. pnas.org

Mechanistic Insights through Computational Reaction Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving bismuth compounds. This is particularly valuable in catalysis, where bismuth carboxylates can be used to promote organic transformations. rsc.org By mapping the potential energy surface of a reaction, computational models can identify intermediates, transition states, and the lowest energy reaction pathways.

A notable example is the investigation of the bismuth-carboxylate-catalyzed urethane formation reaction. rsc.org Quantum chemical computations were used to explore the reaction mechanism in detail. The study confirmed that bismuth carboxylates significantly accelerate the reaction and revealed the crucial role of catalyst aggregation, with tetrameric bismuth tricarboxylate clusters being identified as thermodynamically stable forms. rsc.org Such mechanistic studies, grounded in computational modeling, are essential for the rational design of more efficient catalysts. rsc.org

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations provide quantitative data on the energetics of reaction pathways, which is fundamental to understanding reaction kinetics and thermodynamics. By calculating the free energies of reactants, intermediates, transition states, and products, it is possible to determine activation energies and reaction enthalpies.

In the study of bismuth-catalyzed urethane formation, quantum chemical calculations were used to determine the free energy differences for the formation of various bismuth-carboxylate oligomers. rsc.org These calculations showed that the formation of dimeric and trimeric complexes from a monomeric precursor was energetically unfavorable (endergonic), whereas the formation of a cyclic, tetrameric cluster was thermodynamically driven. rsc.org The calculations also identified a six-membered ring transition-state structure for the key catalytic step. rsc.org This quantitative energetic information is invaluable for understanding catalyst behavior and selectivity.

| Reaction | Calculated ΔG (kJ mol⁻¹) | Thermodynamic Favorability |

|---|---|---|

| Monomer → Dimer | ~ +35 | Endergonic (Unfavorable) |

| Monomer → Trimer | ~ +35 | Endergonic (Unfavorable) |

| Monomer → Tetramer | -18 | Exergonic (Favorable) |

Future Research Trajectories and Emerging Paradigms in Bismuth 3 4 Biphenylyl Acrylate Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of bismuth carboxylates is a well-established field, but there is always room for improvement in terms of efficiency, sustainability, and substrate scope. For Bismuth 3-(4-biphenylyl)acrylate, future research could focus on developing novel synthetic routes that are both high-yielding and environmentally benign.

One promising approach is the direct oxidative reaction of bismuth metal with 3-(4-biphenylyl)acrylic acid. An improved process for making bismuth carboxylates involves heating an anhydrous reaction mixture of a carboxylic acid, bismuth metal, and a reducing agent like hydrazine, while bubbling an oxygen-containing gas through the mixture. google.com This method avoids the need for pre-synthesized bismuth precursors and can often be performed under mild conditions.

Another area for exploration is the use of metathesis reactions. For instance, the reaction of a bismuth salt, such as bismuth(III) nitrate (B79036) or bismuth(III) chloride, with the sodium or potassium salt of 3-(4-biphenylyl)acrylic acid could provide a clean and efficient route to the desired product. The synthesis of bismuth(III) aminoarenesulfonates has been successfully achieved using a silver(I) metathesis reaction, demonstrating the potential of this strategy. nih.gov

Future research should also investigate the use of unconventional reaction conditions, such as microwave irradiation or sonication, to accelerate reaction times and improve yields. A comparative analysis of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct Oxidation | Atom economical; avoids pre-functionalized Bi starting materials. | May require elevated temperatures; potential for side reactions. |

| Metathesis Reaction | High purity products; generally mild reaction conditions. | Requires synthesis of the carboxylate salt; may generate salt byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times; potential for improved yields and cleaner reactions. | Requires specialized equipment; optimization of reaction parameters needed. |

| Mechanochemical Synthesis | Solvent-free; energy efficient; environmentally friendly. | Scalability may be a concern; requires specialized milling equipment. |

Exploration of Unprecedented Catalytic Cycles and Reactivity Modes

Bismuth compounds are known to act as Lewis acid catalysts in a variety of organic transformations, including aldol (B89426) reactions, hydroaminations, and etherifications. bohrium.comrsc.orgrsc.org The presence of the bulky and electronically tunable 4-biphenylyl group in this compound could lead to unique catalytic activities and selectivities.

Future research should explore the catalytic potential of this compound in known bismuth-catalyzed reactions. The steric hindrance provided by the biphenyl (B1667301) moiety might induce high levels of stereoselectivity in asymmetric synthesis. Furthermore, the electronic properties of the biphenyl ring can be modified by introducing substituents, allowing for the fine-tuning of the Lewis acidity of the bismuth center.

A particularly exciting avenue for future research is the exploration of novel redox catalytic cycles. Bismuth can cycle between different oxidation states, such as Bi(I)/Bi(III) and Bi(III)/Bi(V), enabling unique redox transformations. nih.govacs.orgmorressier.com The 3-(4-biphenylyl)acrylate ligand could play a crucial role in stabilizing bismuth in different oxidation states and facilitating these redox cycles. Investigating the potential of this compound to catalyze oxidative or reductive transformations would be a significant contribution to the field of main-group catalysis.

Advancement in Characterization Techniques for Elucidating Transient and Highly Reactive Species

A major challenge in understanding catalytic cycles is the detection and characterization of transient and highly reactive intermediates. In the context of this compound catalysis, such species are likely to be short-lived and present in low concentrations.

Future research should focus on the application of advanced characterization techniques to elucidate the mechanism of reactions catalyzed by this compound. In-situ spectroscopic methods, such as in-situ NMR, in-situ IR, and in-situ Raman spectroscopy, could provide valuable information about the species present in the reaction mixture at any given time. The preparation and characterization of transient bismuth-radical species has been a subject of study in recent decades. researchgate.net

Furthermore, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify cationic or anionic intermediates in the catalytic cycle. For solid-state applications, advanced X-ray diffraction techniques, such as pump-probe X-ray diffraction, could be employed to study transient domains in bismuth-containing materials. anl.gov Combining experimental data with computational studies, such as Density Functional Theory (DFT) calculations, will be crucial for building a complete picture of the reaction mechanism.

Rational Design of Bismuth-Based Materials with Tunable Properties

The unique structure of this compound makes it an attractive building block for the synthesis of novel bismuth-based materials, such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The biphenyl group can provide rigidity and porosity to the material, while the acrylate (B77674) functionality offers a site for further polymerization or modification.

Future research should focus on the rational design of these materials to achieve specific properties. By modifying the ligand structure, it should be possible to tune the electronic, optical, and catalytic properties of the resulting material. For example, introducing electron-donating or electron-withdrawing groups onto the biphenyl ring could alter the band gap of the material, making it suitable for photocatalytic applications. pku.edu.cn The potential for tuning material properties through ligand modification is outlined in Table 2.

Table 2: Rational Design of Bismuth-Based Materials via Ligand Modification

| Ligand Modification | Target Property | Potential Application |

|---|---|---|

| Introduction of sulfonic acid groups | Increased hydrophilicity and proton conductivity. | Proton exchange membranes for fuel cells. |

| Extension of the conjugated system | Red-shifted absorption and emission. | Organic light-emitting diodes (OLEDs). |

| Incorporation of chiral moieties | Chiral recognition capabilities. | Enantioselective separation and catalysis. |

| Introduction of redox-active groups | Enhanced electrochemical performance. | Electrode materials for batteries. mdpi.com |

Integration of Green Chemistry Principles for Sustainable Organobismuth Synthesis and Catalysis

The principles of green chemistry are becoming increasingly important in all areas of chemical research. Bismuth itself is considered an environmentally benign element, which provides a good starting point for developing sustainable processes. researchgate.net

Future research on this compound should prioritize the integration of green chemistry principles. This includes the development of solvent-free or aqueous synthetic methods, the use of renewable starting materials, and the design of recyclable catalysts. For example, the 3-(4-biphenylyl)acrylic acid ligand could potentially be derived from biorenewable sources.

Furthermore, research should focus on developing catalytic systems where the bismuth catalyst can be easily separated from the reaction mixture and reused multiple times without loss of activity. This could involve immobilizing the catalyst on a solid support or using a biphasic reaction system. The application of green chemistry principles to organocatalyst synthesis is a critical area of modern research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Bismuth 3-(4-biphenylyl)acrylate, and how is structural purity ensured?

- Methodological Answer : Synthesis typically involves coordinating bismuth salts (e.g., Bi(NO₃)₃) with 3-(4-biphenylyl)acrylic acid under reflux in polar solvents (e.g., ethanol or DMF). Purification is achieved via recrystallization or column chromatography. Structural confirmation requires:

- Single-crystal X-ray diffraction for absolute stereochemical assignment .

- ¹H/¹³C NMR to verify proton environments and aromatic coupling patterns.

- FT-IR spectroscopy to confirm acrylate C=O stretching (1700–1750 cm⁻¹) and Bi–O bonding (400–600 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass spectrometry (MS) with electron ionization (EI) or ESI+ modes to determine molecular weight and fragmentation patterns .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition profiles (e.g., weight loss at 200–400°C) .

Advanced Research Questions

Q. How do computational models explain the catalytic behavior of this compound in organic transformations?

- Methodological Answer :

- Density Functional Theory (DFT) calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular docking simulates interactions with substrates (e.g., in Suzuki-Miyaura coupling), focusing on Bi(III) coordination geometry and steric effects .

- Kinetic studies (e.g., Eyring plots) correlate activation parameters (ΔH‡, ΔS‡) with computed transition states .

Q. What experimental strategies resolve contradictions in thermal stability data between this compound and its analogs?

- Methodological Answer :

- Comparative TGA-DSC : Analyze decomposition onset temperatures and enthalpic changes across derivatives (e.g., Bi vs. Pb acrylates) .

- In situ XRD under controlled heating (25–500°C) monitors phase transitions or crystallinity loss .

- Dynamic mechanical analysis (DMA) measures storage/loss moduli to assess polymer composite stability if applicable .

Q. How do steric and electronic effects of the 4-biphenylyl group influence the coordination chemistry of this compound?

- Methodological Answer :

- X-ray absorption spectroscopy (XAS) probes Bi–O bond distances and coordination numbers in solution vs. solid state .

- Cyclic voltammetry evaluates redox behavior (e.g., Bi³⁺/Bi⁰ reduction potentials) modulated by aryl substituents .

- Solvatochromic studies correlate solvent polarity with UV-Vis absorption shifts to quantify ligand field strengths .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled reproducibility assays : Standardize substrate ratios (e.g., 1:1.2 Bi:substrate), solvent systems (DMF vs. THF), and inert atmospheres .

- Cross-lab validation : Share samples for independent testing via platforms like the NIST Standard Reference Data Program .

- In situ Raman spectroscopy monitors reaction progress and intermediates to identify deactivation pathways (e.g., bismuth oxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.